molecular formula C8H3BrF4O2 B8175842 4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid

4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid

Cat. No.: B8175842
M. Wt: 287.01 g/mol
InChI Key: NTRVGALZBOHGFF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and trifluoromethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, with catalysts like copper or palladium.

    Coupling: Organoboron compounds, palladium catalysts, and bases like potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of benzyl alcohols or benzaldehydes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-3-1-4(8(11,12)13)6(7(14)15)5(10)2-3/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRVGALZBOHGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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